molecular formula C19H22ClNO3 B2834789 N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-methoxyphenyl)propanamide CAS No. 1798463-15-6

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2834789
CAS RN: 1798463-15-6
M. Wt: 347.84
InChI Key: UAYKZCFFOHQXPN-UHFFFAOYSA-N
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Description

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-methoxyphenyl)propanamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor type 2 (CB2). It was first synthesized in 2000 by researchers at the University of Connecticut, and since then, it has been used in numerous scientific studies to investigate the role of CB2 receptors in various physiological and pathological conditions.

Scientific Research Applications

Pharmacological Research

  • Tepoxalin, a derivative of the compound , is an orally active anti-inflammatory agent that inhibits both cyclooxygenase and 5-lipoxygenase activities. It has been evaluated for its toxicity in rats and dogs, revealing effects such as increased liver weight, hepatic necrosis, and gastrointestinal erosions at certain dosages (Knight et al., 1996).

Chemical Synthesis and Characterization

  • A study focusing on luminescent mono- and binuclear cyclometalated platinum(II) complexes with derivatives similar to the compound of interest revealed insights into their fluid- and solid-state interactions, potentially relevant for the development of new materials (Lai et al., 1999).
  • Another study examined the spectroscopic and quantum chemical aspects of a similar compound, highlighting its potential for antimicrobial activity and molecular docking studies (Viji et al., 2020).

Material Science Applications

  • The photocatalysed degradation of N-(3,4-dichlorophenyl)propanamide, a related compound, was investigated, providing insights into environmental remediation processes (Sturini et al., 1997).
  • A study on the aldol-type reaction by Propen-2-yl Acetate in the presence of related compounds offers insights into organic synthesis techniques (Masuyama et al., 1992).

Nonlinear Optical Properties

  • Research on N-(2-Chlorophenyl)-(1-Propanamide), a nonlinear organic crystal, highlighted its potential for applications in electro-optics and nonlinear optics, demonstrating its optical properties and crystal growth techniques (Prabhu et al., 2001).

properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3/c1-23-15-10-7-14(8-11-15)9-12-19(22)21-13-18(24-2)16-5-3-4-6-17(16)20/h3-8,10-11,18H,9,12-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYKZCFFOHQXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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